5-chloro-N'-hydroxy-2-methoxybenzenecarboximidamide
Overview
Description
5-chloro-N’-hydroxy-2-methoxybenzenecarboximidamide is a chemical compound with the molecular weight of 200.62 .
Molecular Structure Analysis
The InChI code for 5-chloro-N’-hydroxy-2-methoxybenzenecarboximidamide is1S/C8H9ClN2O2/c1-13-7-3-2-5 (9)4-6 (7)8 (10)11-12/h2-4,8H,10H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Antiviral Applications
5-chloro-N'-hydroxy-2-methoxybenzenecarboximidamide derivatives have been studied for their antiviral properties. For instance, compounds with substitutions at the 5 position on the 2,4-diaminopyrimidine ring were found to inhibit retrovirus replication effectively in cell cultures, highlighting their potential as antiviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Chemical Structure and Reactivity Studies
The chemical structure and reactivity of this compound derivatives have been extensively studied. Research has been conducted to understand the structural properties and absolute configuration of such derivatives using various spectroscopic methods and X-ray crystallography (Galal, Shalaby, Abouelsayed, Ibrahim, Al-Ashkar, & Hanna, 2018). These studies are vital for understanding the compound's reactivity and potential applications in medicinal chemistry.
Antibacterial and Antifungal Properties
Compounds structurally similar to this compound have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide and its derivatives were found to have significant antibacterial properties against various bacterial strains, indicating their potential as antimicrobial agents (Hu, Xue, Zhao, & Yang, 2015).
Anticonvulsant Applications
Some derivatives of this compound, specifically those involving 4-thiazolidinone ring structures, have been explored for their anticonvulsant properties. These compounds were found to exhibit significant anticonvulsant activity in various experimental models, indicating their potential therapeutic use in treating seizure disorders (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).
Corrosion Inhibition
Derivatives of this compound have been evaluated for their potential as corrosion inhibitors. Research indicates that certain Schiff bases structurally related to this compound act as effective corrosion inhibitors for mild steel in acidic environments, providing insights into their potential industrial applications (Pandey, Singh, Verma, & Ebenso, 2017).
Properties
IUPAC Name |
5-chloro-N'-hydroxy-2-methoxybenzenecarboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-7-3-2-5(9)4-6(7)8(10)11-12/h2-4,12H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPARRGPIIUVUEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C(=N\O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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